molecular formula C9H7NO2S B12877037 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone

1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12877037
M. Wt: 193.22 g/mol
InChI Key: JSSDWDAJOYCDKF-UHFFFAOYSA-N
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Description

1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a mercapto group (-SH) attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with sulfur to introduce the mercapto group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced benzoxazole derivatives.

    Substitution: Nitrobenzoxazole, halogenated benzoxazole, sulfonated benzoxazole.

Scientific Research Applications

1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol groups in proteins, affecting their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the mercapto group, resulting in different chemical properties and reactivity.

    2-Mercaptobenzoxazole: Similar structure but with the mercapto group at a different position, leading to variations in reactivity and applications.

Uniqueness: 1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone is unique due to the specific positioning of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1-(6-sulfanyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H7NO2S/c1-5(11)9-10-7-3-2-6(13)4-8(7)12-9/h2-4,13H,1H3

InChI Key

JSSDWDAJOYCDKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)S

Origin of Product

United States

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